molecular formula C19H21NO2 B12543018 Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone CAS No. 668470-85-7

Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone

Katalognummer: B12543018
CAS-Nummer: 668470-85-7
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: MWPVKXIQMOGJEK-CRAIPNDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone is a complex organic compound with a unique structure that includes a morpholine ring substituted with a phenylethyl group and a phenyl group attached to a methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a phenylethyl halide to form the substituted morpholine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the morpholine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyl(3-phenylbicyclo[2.2.1]hept-5-en-2-yl)methanone
  • (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone

Uniqueness

Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone is unique due to its specific structural features, including the morpholine ring and the phenylethyl substitution

Eigenschaften

CAS-Nummer

668470-85-7

Molekularformel

C19H21NO2

Molekulargewicht

295.4 g/mol

IUPAC-Name

phenyl-[(2R)-4-[(1R)-1-phenylethyl]morpholin-2-yl]methanone

InChI

InChI=1S/C19H21NO2/c1-15(16-8-4-2-5-9-16)20-12-13-22-18(14-20)19(21)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-,18-/m1/s1

InChI-Schlüssel

MWPVKXIQMOGJEK-CRAIPNDOSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C(=O)C3=CC=CC=C3

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.